1-(4-Fluoro-1-naphthyl)-2-methyl-2-propanol
Description
Properties
IUPAC Name |
1-(4-fluoronaphthalen-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO/c1-14(2,16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKIVNHMCYLFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C2=CC=CC=C12)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-1-naphthyl)-2-methyl-2-propanol typically involves the reaction of 4-fluoro-1-naphthaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-1-naphthyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Fluoro-1-naphthyl)-2-methyl-2-propanone.
Reduction: Formation of 1-(4-Fluoro-1-naphthyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
A. COX Inhibition Studies
Research has indicated that compounds similar to 1-(4-Fluoro-1-naphthyl)-2-methyl-2-propanol can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-1. The structure of this compound allows for modifications that enhance selectivity and potency against COX-1, which is crucial for developing analgesics that minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Comparative COX Inhibition Potency
| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| SC-560 | 0.004 | 3.000 | 750 |
| TFAP | 0.050 | 10.000 | 200 |
Note: TBD indicates values that require further investigation.
B. Development of Analgesics
The structural characteristics of this compound suggest its potential as a scaffold for developing new analgesics. Its fluorinated naphthalene moiety may enhance lipophilicity and receptor binding affinity, making it a candidate for further optimization in pain management therapies .
Analytical Chemistry Applications
A. Chiral Resolution Techniques
Chiral compounds are essential in pharmaceutical applications due to their differing biological activities. The use of high-performance liquid chromatography (HPLC) for the chiral resolution of compounds like this compound has been documented. Various chiral stationary phases have been tested to achieve optimal separation and resolution .
Table 2: HPLC Performance Metrics for Chiral Resolution
| Chiral Stationary Phase | Baseline Resolutions Achieved | Retention Times (min) |
|---|---|---|
| Lux® Amylose-1 | > 1.5 | TBD |
| Lux® Cellulose-3 | > 1.5 | TBD |
| Lux® Cellulose-1 | > 1.5 | TBD |
Note: Further studies are needed to fill in the TBD values.
Therapeutic Potential and Case Studies
A. Investigating CFTR Modulators
Recent studies have explored the role of small molecules in modulating the cystic fibrosis transmembrane conductance regulator (CFTR). While not directly tested, compounds structurally related to this compound exhibit properties that could influence CFTR activity, presenting a pathway for future research into treatments for cystic fibrosis .
B. Case Study: Analgesic Development
A case study involving a series of analogs derived from naphthalene-based structures demonstrated significant analgesic activity with reduced side effects when compared to traditional NSAIDs. The modifications introduced in these analogs were inspired by the structural features of compounds like this compound .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1-naphthyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methyl-2-propanol (CAS 5468-97-3)
- Molecular Formula : C₁₀H₁₃ClO
- Molecular Weight : 184.66 g/mol
- Substituents : Chlorine atom at the 4-position of a phenyl ring.
- Key Differences : The chloro substituent increases molecular weight compared to fluorine and offers distinct electronic properties (less electronegative but more polarizable). This compound is used in biochemical assays and as a synthetic intermediate .
1-(4-Vinylphenyl)-2-methyl-2-propanol (CAS Not Provided)
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.25 g/mol
- Substituents : Vinyl group (-CH=CH₂) at the 4-position of a phenyl ring.
- Key Differences : The vinyl group introduces unsaturation, enabling polymerization or further functionalization. Its lower molecular weight (vs. naphthyl derivatives) reduces steric hindrance, favoring reactions like nucleophilic additions .
1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS 211321-90-3)
- Molecular Formula : C₇H₁₆O₃
- Molecular Weight : 160.21 g/mol
- Substituents : Methoxyethoxy (-OCH₂CH₂OCH₃) ether chain.
- Key Differences : The ether group enhances polarity and water solubility, making it suitable for solvent applications or hydrophilic drug formulations. Contrasts sharply with the hydrophobic naphthyl group in the target compound .
Physical and Chemical Properties
Boiling Points and Solubility
- tert-Butanol (CAS 75-65-0): Boiling point = 82–83°C; highly miscible in water.
- 1-(4-Chlorophenyl)-2-methyl-2-propanol: Expected higher boiling point due to aromatic substitution (est. >200°C). Reduced water solubility compared to tert-butanol .
- Target Compound : The naphthyl group likely increases boiling point (>250°C) and decreases water solubility, aligning with trends observed in aromatic alcohols .
Reactivity with Lucas Reagent
- Tertiary Alcohols (e.g., tert-butanol): React immediately with Lucas reagent (HCl/ZnCl₂), forming turbidity due to rapid carbocation formation.
- Primary Alcohols (e.g., 1-propanol): No significant reaction at room temperature.
- Target Compound : As a tertiary alcohol, it will react instantaneously with Lucas reagent, distinguishing it from primary or secondary analogs .
Electronic and Steric Effects
Biological Activity
1-(4-Fluoro-1-naphthyl)-2-methyl-2-propanol is a fluorinated organic compound notable for its potential biological activities, particularly in antimicrobial and antioxidant properties. The introduction of fluorine into its structure enhances its metabolic stability and biological activity compared to non-fluorinated analogs. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , indicating it comprises 13 carbon atoms, 13 hydrogen atoms, and one fluorine atom. The presence of the fluorine atom significantly influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The following table summarizes its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 2 | Similar to daptomycin (MIC 1 µg/mL) |
| Enterococcus faecium | 2 | Twice as effective as vancomycin (MIC 2 µg/mL) |
| Escherichia coli | >64 | Less effective than ampicillin (MIC >64 µg/mL) |
The compound's effectiveness against Staphylococcus aureus and Enterococcus faecium suggests its potential utility in treating resistant bacterial infections .
The antimicrobial mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways. Ongoing research aims to elucidate the specific molecular targets involved in these interactions .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various naphthalene derivatives, including this compound. The results indicated that:
- IC50 values for cancer cell lines ranged from 8.49 to 62.84 µg/mL.
- The compound demonstrated significant activity against HeLa cells, with some derivatives showing IC50 values below 10 µg/mL.
These findings suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its therapeutic potential .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(1-Naphthyl)-2-methyl-2-propanol | Non-fluorinated version | Lacks enhanced metabolic stability |
| 4-Fluoro-1-naphthol | Hydroxyl group instead of alcohol | Different reactivity patterns due to functional groups |
| (S)-(-)-1-(4-Fluorophenyl)-2-methylpropan-1-ol | Chiral center present | Potentially different pharmacological effects |
This comparative analysis highlights the unique biological activity and stability conferred by the fluorination in this compound .
Q & A
Basic Research Questions
Q. What experimental methods are suitable for characterizing the structural and electronic properties of 1-(4-Fluoro-1-naphthyl)-2-methyl-2-propanol?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy, focusing on ¹⁹F NMR to detect fluorine coupling patterns (typical J values of 8-12 Hz for para-substituted fluorinated aromatics) and ¹H/¹³C NMR for steric environment analysis. Mass spectrometry (HRMS) is critical for confirming molecular weight. X-ray crystallography, as shown in fluorinated naphthyl analogs (e.g., 2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone), can resolve steric hindrance effects .
Q. How does the fluorinated naphthyl group influence solubility in polar vs. nonpolar solvents?
- Methodological Answer : Conduct solubility screening using the "shake-flask" method across solvents (e.g., methanol, ethanol, 2-methyl-2-propanol) at varying temperatures (288–323 K). Reference solubility trends of structurally similar compounds: fluorinated substituents enhance polarity but bulky naphthyl groups reduce solubility in polar alcohols. For example, 2-aminoterephthalic acid shows lower solubility in branched alcohols (e.g., 2-methyl-2-propanol) due to steric effects .
Q. What synthetic routes are feasible for introducing the 4-fluoro-1-naphthyl moiety into tertiary alcohol systems?
- Methodological Answer : Adapt Friedel-Crafts alkylation or Suzuki-Miyaura coupling for naphthyl group introduction, followed by hydroxylation. For fluorinated analogs, electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions may apply. Monitor steric challenges via computational modeling (e.g., DFT for transition-state analysis) .
Advanced Research Questions
Q. How can phase behavior modeling address discrepancies in liquid-liquid equilibrium predictions for fluorinated tertiary alcohols?
- Methodological Answer : Employ cubic equations of state (e.g., SRK-EOS) with temperature-dependent mixing rules (e.g., TCBT) to model systems like CO₂ + 2-methyl-2-propanol. Validate against high-pressure static apparatus data (323–353 K, up to 112.9 bar) and use AARD% < 5% as a reliability metric. Note that classical van der Waals rules may falsely predict phase splitting .
Q. What molecular interactions dominate the excess molar volumes (Vᴱ) in mixtures containing bulky fluorinated propanol derivatives?
- Methodological Answer : Analyze Vᴱ via dilatometry across temperatures (288–323 K). For 2-methyl-2-propanol + chlorobenzene, positive Vᴱ arises from weakened hydrogen bonding and steric repulsion. Use Redlich-Kister equations to fit data and compare with PRSV CEOS predictions. Branching in alcohols increases Vᴱ due to reduced packing efficiency .
Q. How do electronic effects of the 4-fluoro substituent impact hydrogen-bonding capacity in protic solvents?
- Methodological Answer : Perform FTIR spectroscopy to measure O-H stretching frequency shifts (Δν ~ 300–350 cm⁻¹) in alcohol-solute complexes. Fluorine’s electron-withdrawing nature strengthens hydrogen bonds in polar solvents (e.g., methanol), but steric hindrance from the naphthyl group may counteract this effect .
Data Contradiction Resolution
Q. How should researchers reconcile conflicting literature data on critical parameters for fluorinated alcohol systems?
- Methodological Answer : Cross-validate experimental setups (e.g., static-analytical vs. dynamic methods) and standardize measurement conditions. For example, CO₂ + 2-methyl-2-propanol systems show ±5% pressure deviations between studies; use visual cells with ROLSI valves for precise phase detection .
Structure-Property Relationships
Q. What role does the 1-naphthyl group’s geometry play in the compound’s thermal stability?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres. Compare with analogs: planar naphthyl groups enhance π-stacking, increasing decomposition temperatures (Td > 473 K). Computational studies (e.g., MD simulations) can quantify intermolecular forces .
Experimental Design Considerations
Q. What precautions are necessary when measuring high-pressure phase equilibria for fluorinated tertiary alcohols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
